Methyl 3-(fluorosulfonyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methoxybenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(fluorosulfonyl)-4-methoxybenzoate typically involves the introduction of a fluorosulfonyl group to a methoxybenzoate precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride structure . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to facilitate the fluorosulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Addition Reactions: The fluorosulfonyl group can add to alkenes and alkynes, forming highly functionalized sulfonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include photoredox catalysts, radical initiators, and specific solvents that facilitate the desired transformations. For example, the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are prevalent in fluorosulfonylation reactions .
Major Products Formed
The major products formed from these reactions include various sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in drug discovery and development.
Materials Science: It is used in the design and synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(fluorosulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and applications in chemical biology .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate with a similar benzoate structure.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: An ionic liquid with a fluorosulfonyl group, used in electrolytes for lithium-ion batteries.
Uniqueness
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is unique due to its specific combination of a fluorosulfonyl group and a methoxybenzoate structure
Properties
Molecular Formula |
C9H9FO5S |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 3-fluorosulfonyl-4-methoxybenzoate |
InChI |
InChI=1S/C9H9FO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3 |
InChI Key |
PEXSWWVVYPLMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)F |
Origin of Product |
United States |
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